1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol
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Overview
Description
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol is a biochemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol . This compound is notable for its structural components, which include an indole ring and a piperazine ring connected by a propanol chain. It is used in various scientific research fields, particularly in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol typically involves the reaction of indole derivatives with piperazine derivatives under controlled conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being catalyzed by an acid or base . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, while the piperazine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate cellular pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Known for its antitubercular activity.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol is unique due to its combination of an indole ring and a piperazine ring, which provides it with distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
1-indol-1-yl-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPWQGZHYYQPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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